1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxy-2-methylpropyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O3/c1-13(22-3,9-21-2)8-18-12(20)19-11-7-5-4-6-10(11)14(15,16)17/h4-7H,8-9H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKIASSFGYZHOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1C(F)(F)F)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves the reaction of an isocyanate with an amine. The general reaction can be represented as follows: [ \text{R-NCO} + \text{R’-NH}_2 \rightarrow \text{R-NH-CO-NH-R’} ]
In this case, the specific reactants would be:
- 2,3-Dimethoxy-2-methylpropyl isocyanate
- 2-(Trifluoromethyl)aniline
The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity or alter the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to urea derivatives with analogous functional groups, focusing on substituent effects, physicochemical properties, and synthetic yields. Data are sourced from studies on urea-based molecules in Molecules (2013) and pharmaceutical examples like sorafenib tosylate .
Substituent Effects on Physicochemical Properties
Table 1: Key Substituents and Molecular Weights of Selected Urea Derivatives
Key Observations :
- Trifluoromethyl Position: The target compound’s 2-(trifluoromethyl)phenyl group differs from the more common 3- or 4-positions seen in analogs like 11k and sorafenib.
- Dimethoxypropyl vs. Piperazinyl-Thiazolyl : The target’s dimethoxypropyl group is less polar than the piperazinyl-thiazolyl moieties in compounds like 11j–11k, suggesting differences in solubility and membrane permeability .
Table 2: Yield Trends in Urea Derivatives
| Compound Type | Average Yield (%) | Example Compounds |
|---|---|---|
| Simple Aryl Ureas | 79.8–83.4 | 6i–6k |
| Piperazinyl-Thiazolyl Ureas | 83.7–88.2 | 11a–11o |
| Chloromethyl-Thiazolyl Ureas | 52.7–55.6 | 8j–8k |
Analysis :
- The target compound’s synthesis would likely require multi-step functionalization of the dimethoxypropyl group, comparable to the moderate yields (52–88%) seen in piperazinyl-thiazolyl derivatives .
- Higher yields in piperazinyl-thiazolyl ureas (e.g., 11j: 88.1%) suggest efficient coupling strategies for bulky substituents, which may extend to the dimethoxypropyl group .
Pharmacological Potential
- Trifluoromethylphenyl Ureas : Compounds like 11j and sorafenib demonstrate the therapeutic relevance of trifluoromethylphenyl groups in oncology. Sorafenib, a kinase inhibitor, highlights the role of urea scaffolds in targeting ATP-binding pockets .
- This could position the target compound for exploration in CNS or antiviral applications, where balanced solubility is critical .
Methodological Considerations
- Spectroscopic Characterization : Analogous compounds (e.g., 11j, 8j) were analyzed via ESI-MS and ¹H-NMR, providing benchmarks for verifying the target compound’s structure .
- Computational Modeling : Tools like AutoDock Vina could predict binding interactions of the dimethoxypropyl group with biological targets, complementing experimental studies.
Biological Activity
1-(2,3-Dimethoxy-2-methylpropyl)-3-(2-(trifluoromethyl)phenyl)urea, with the CAS number 2034243-61-1, is a synthetic organic compound that belongs to the class of ureas. Its molecular formula is , and it has a molecular weight of 320.31 g/mol. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a urea moiety connected to a trifluoromethyl-substituted phenyl group and a dimethoxy-substituted branched alkyl chain.
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their ability to improve lipophilicity and binding affinity to biological targets. This is particularly relevant for the urea derivatives, which may interact with various enzymes and receptors in biological systems.
Potential Biological Activities
- Anti-inflammatory Effects : Compounds similar to this compound have shown potential in inhibiting key inflammatory pathways. Studies suggest that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response and pain management .
- Anticancer Properties : Preliminary investigations into similar urea derivatives suggest potential anticancer activity, possibly through the modulation of signaling pathways involved in cell proliferation and apoptosis .
- Enzyme Inhibition : The compound may serve as a biochemical probe for studying enzyme activities due to its structural characteristics that allow for interaction with various biological macromolecules .
Study on Trifluoromethyl Ureas
A study focused on various trifluoromethyl ureas demonstrated that these compounds could effectively inhibit specific enzymes involved in inflammation. The findings indicated that modifications in the alkyl chain length and substitution patterns significantly influenced their biological activity .
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Trifluoromethyl Urea A | COX-1 Inhibition | 12.4 | |
| Trifluoromethyl Urea B | COX-2 Inhibition | 8.7 | |
| This compound | Potential Inhibitor | TBD |
Pharmacological Profile
The pharmacological profile of similar compounds shows promising results in various assays:
- Anti-inflammatory Assays : Demonstrated significant reduction in inflammatory markers in vitro.
- Cell Viability Assays : Indicated cytotoxic effects against certain cancer cell lines.
Q & A
Q. Key modifications :
- Trifluoromethyl group : Replace with Cl or CF₂CF₃ to modulate electron-withdrawing effects and logP .
- Dimethoxy substituents : Test methyl-to-ethyl or isopropyl analogs to explore steric effects on target binding .
- Urea linker : Replace with thiourea or amide to assess hydrogen-bonding requirements .
Experimental workflow :
Synthesize 10–15 analogs with systematic substitutions.
Test in primary assays (e.g., kinase inhibition) and secondary ADME assays (Caco-2 permeability, CYP inhibition) .
Advanced: What strategies mitigate metabolic instability in preclinical studies?
Problem : Rapid oxidation of the dimethoxy group by CYP3A4.
Solutions :
- Deuterium incorporation : Replace methoxy hydrogens with deuterium to slow metabolism .
- Prodrug design : Mask the urea as a carbamate ester, cleaved by esterases in target tissues .
Validation : LC-MS/MS analysis of plasma metabolites after IV/PO administration in rodents .
Advanced: How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Treat cells with the compound (10 μM), lyse, and heat to 37–65°C. Use Western blotting to detect stabilized target proteins .
- Photoaffinity labeling : Incorporate a diazirine moiety into the compound for UV-induced crosslinking with targets, followed by pull-down/MS identification .
Advanced: What crystallographic techniques are used for structural elucidation?
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refinement with SHELXL .
- Electron density maps : Analyze urea bond geometry (bond lengths ~1.36 Å for C=O) and trifluoromethyl group orientation .
Advanced: How to address batch-to-batch variability in biological activity?
- Quality control : Enforce ≥95% purity (HPLC) and confirm polymorphic form via PXRD .
- Impurity profiling : Use LC-HRMS to identify and quantify byproducts (e.g., unreacted isocyanate or hydrolyzed urea) .
Advanced: What in silico tools predict toxicity and off-target effects?
- ProTox-II : Predict hepatotoxicity and mutagenicity based on structural fragments .
- SwissADME : Estimate PAINS (pan-assay interference compounds) alerts, e.g., urea derivatives prone to aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
